An In-depth Technical Guide to 1-(3,4-Difluorophenyl)cyclopropanecarboxylic Acid
An In-depth Technical Guide to 1-(3,4-Difluorophenyl)cyclopropanecarboxylic Acid
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid. The content is tailored for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations to support further research and application of this compound.
Core Chemical Properties
1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid is a fluorinated derivative of cyclopropanecarboxylic acid. The presence of the difluorophenyl group significantly influences its chemical and physical properties. It is a solid at room temperature and is primarily known as a key intermediate in the synthesis of various pharmaceuticals, most notably the antiplatelet agent Ticagrelor.
Physical and Chemical Data
| Property | Value | Source |
| Molecular Formula | C₁₀H₈F₂O₂ | [1] |
| Molecular Weight | 198.17 g/mol | [1] |
| CAS Number | 186347-67-1 | [1] |
| Melting Point | 78 - 81 °C ((1R,2R)-enantiomer) | [2] |
| Boiling Point | 309.7 ± 42.0 °C (Predicted) | [1] |
| Density | 1.451 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Water: Very slightly soluble (0.17 g/L at 25 °C, Calculated) | [3] |
| Methanol: Sparingly soluble | [4] | |
| Chloroform: Slightly soluble | [4] | |
| DMSO: Slightly soluble | [4] | |
| pKa | 4.53 ± 0.10 (Predicted) | [4] |
Synthesis and Experimental Protocols
The synthesis of 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid has been described in several patents, often as a step in the total synthesis of Ticagrelor. Below is a representative experimental protocol adapted from the patent literature, providing a general method for its preparation.
Representative Synthesis Protocol
This protocol outlines a common synthetic route involving the cyclopropanation of a substituted styrene derivative followed by hydrolysis.
Step 1: Synthesis of 3,4-Difluorostyrene
A mixture of methyltriphenylphosphonium bromide in a suitable solvent such as toluene is treated with a strong base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to generate the corresponding ylide. To this mixture, 3,4-difluorobenzaldehyde is added, and the reaction is stirred to afford 3,4-difluorostyrene.
Step 2: Cyclopropanation to Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate
The 3,4-difluorostyrene obtained in the previous step is subjected to a cyclopropanation reaction. This is typically achieved using a catalyst, such as a dichloro(p-cymene)ruthenium(II) dimer in the presence of a chiral ligand like (S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine, followed by the addition of ethyl diazoacetate.[5] This step introduces the cyclopropane ring with the desired stereochemistry.
Step 3: Hydrolysis to (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic Acid
The resulting ethyl ester is hydrolyzed to the corresponding carboxylic acid.[5] This is typically carried out by treating the ester with a base, such as sodium hydroxide, in a solvent mixture like methanol and water. Subsequent acidification of the reaction mixture yields the final product, (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid.
Spectroscopic and Analytical Data
Detailed spectroscopic data for 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid is not widely published. However, based on its chemical structure, the following spectral characteristics are expected.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the difluorophenyl ring, typically in the range of 7.0-7.5 ppm. The protons on the cyclopropane ring will appear further upfield, likely between 1.0 and 2.5 ppm, with complex splitting patterns due to cis and trans coupling. The acidic proton of the carboxylic acid group will be a broad singlet at a downfield chemical shift, typically above 10 ppm.
-
¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, with the carbons attached to fluorine exhibiting characteristic splitting patterns (C-F coupling). The carbons of the cyclopropane ring will appear at relatively high field, while the carbonyl carbon of the carboxylic acid will be observed in the downfield region, typically around 170-180 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid dimer. A strong carbonyl (C=O) stretching absorption is expected around 1700 cm⁻¹. Absorptions corresponding to C-F stretching will be observed in the fingerprint region, typically between 1100 and 1300 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z 198. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).
Biological Role and Significance
The primary significance of 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid in the field of drug development lies in its role as a crucial building block for the synthesis of Ticagrelor. Ticagrelor is a P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome. The specific stereochemistry and the difluorophenyl moiety of the cyclopropanecarboxylic acid are essential for the biological activity of the final drug molecule.
Currently, there is no significant body of literature describing the direct biological or pharmacological activity of 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid itself. Its utility is predominantly as a synthetic intermediate.
Visualizations
Synthetic Workflow from 1-(3,4-Difluorophenyl)cyclopropanecarboxylic Acid to Ticagrelor
The following diagram illustrates a generalized synthetic pathway to Ticagrelor, starting from 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid. This workflow highlights the key transformations involved in the synthesis of this important pharmaceutical agent.
Caption: Synthetic pathway from the core intermediate to Ticagrelor.
Key Chemical Reactions of 1-(3,4-Difluorophenyl)cyclopropanecarboxylic Acid
This diagram outlines the fundamental chemical reactivity of the title compound, showcasing its transformation into key derivatives used in further synthetic steps.
Caption: Reactivity of the carboxylic acid functional group.
References
- 1. 1-(3,4-DIFLUOROPHENYL)CYCLOPROPANECARBOXYLIC ACID | 186347-67-1 [amp.chemicalbook.com]
- 2. (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid | 220352-36-3 [chemicalbook.com]
- 3. CAS # 220352-36-3, (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid - chemBlink [chemblink.com]
- 4. (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid CAS#: 220352-36-3 [m.chemicalbook.com]
- 5. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
